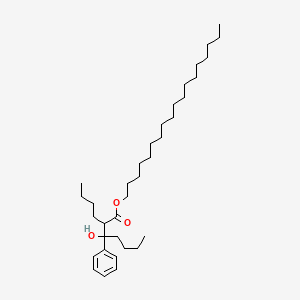![molecular formula C21H30O4 B14789459 (10R,13S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14789459.png)
(10R,13S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 21-Deoxycortisol typically involves the hydroxylation of 17α-hydroxyprogesterone. This reaction is catalyzed by the enzyme 11β-hydroxylase (CYP11B1) . The process can be replicated in vitro using recombinant enzyme systems or whole-cell biotransformation assays .
Industrial Production Methods: Industrial production of 21-Deoxycortisol often employs biotechnological methods, utilizing microbial or yeast systems engineered to express the necessary enzymes. This approach ensures high yield and specificity .
Analyse Chemischer Reaktionen
Types of Reactions: 21-Deoxycortisol undergoes several types of chemical reactions, including:
Oxidation: Conversion to 21-deoxycortisone by 11β-hydroxysteroid dehydrogenase.
Hydroxylation: Formation from 17α-hydroxyprogesterone via 11β-hydroxylase.
Common Reagents and Conditions:
Oxidation: Typically involves enzymes like 11β-hydroxysteroid dehydrogenase.
Hydroxylation: Requires 11β-hydroxylase and appropriate cofactors.
Major Products:
21-Deoxycortisone: Formed from 21-Deoxycortisol via oxidation.
Cortisol: Formed from 21-Deoxycortisol through further hydroxylation.
Wissenschaftliche Forschungsanwendungen
21-Deoxycortisol has several applications in scientific research:
Chemistry: Used as a reference compound in steroid biosynthesis studies.
Biology: Serves as a biomarker for congenital adrenal hyperplasia due to 21-hydroxylase deficiency.
Medicine: Utilized in newborn screening for congenital adrenal hyperplasia.
Industry: Employed in the production of steroid hormones and related compounds.
Wirkmechanismus
21-Deoxycortisol exerts its effects primarily through its role in steroid biosynthesis. It is converted to cortisol via the action of 11β-hydroxylase . The molecular targets involved include enzymes like 11β-hydroxylase and 21-hydroxylase, which are crucial in the biosynthetic pathway .
Vergleich Mit ähnlichen Verbindungen
11-Deoxycortisol:
Uniqueness: 21-Deoxycortisol is unique due to its specific role as a biomarker for 21-hydroxylase deficiency and its exclusive production in the adrenal glands . Unlike 17α-hydroxyprogesterone, it is not produced in the gonads, making it a more specific indicator of adrenal function .
Eigenschaften
Molekularformel |
C21H30O4 |
|---|---|
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
(10R,13S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15?,16?,17?,18?,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
LCZBQMKVFQNSJR-ZYJWKOIDSA-N |
Isomerische SMILES |
CC(=O)[C@]1(CCC2[C@@]1(CC(C3C2CCC4=CC(=O)CC[C@]34C)O)C)O |
Kanonische SMILES |
CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



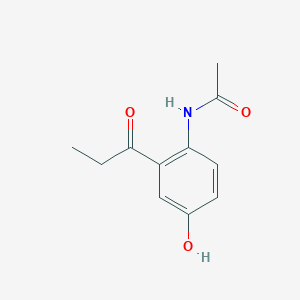
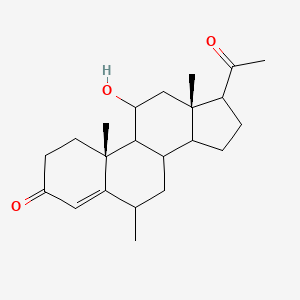
![methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate](/img/structure/B14789410.png)
![3-[[[1-(2-Carboxy-4-phenylbutyl)cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid](/img/structure/B14789440.png)
![5-(4-Hydroxy-3-nitrophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14789441.png)
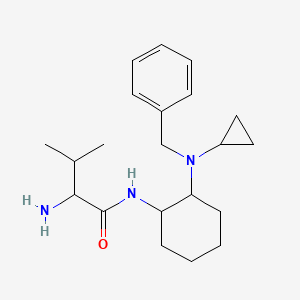
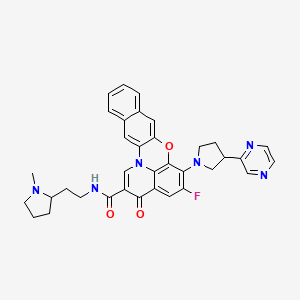
![3-[3-Chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14789453.png)
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14789458.png)
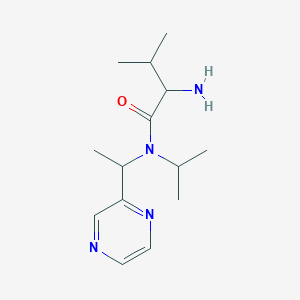
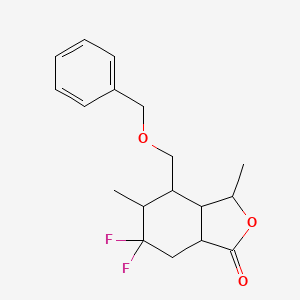
![(5R,10R,14R)-15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B14789466.png)
